4-[(E)-[(4-Ethoxyphenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
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Overview
Description
4-[(E)-[(4-Ethoxyphenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a naphthalene core, and a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Ethoxyphenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 4-ethoxyaniline with 3-hydroxy-2-naphthaldehyde under acidic conditions to form the Schiff base, 4-[(E)-[(4-ethoxyphenyl)imino]methyl]-3-hydroxy-2-naphthaldehyde.
Amidation Reaction: The Schiff base is then reacted with 2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and imino groups, leading to the formation of quinone-like structures.
Reduction: Reduction of the imino group can yield the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. Their interactions with biological macromolecules such as proteins and nucleic acids can be explored.
Medicine
The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Research can focus on its efficacy and mechanism of action in various disease models.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or dyes. Its unique structural features may impart desirable properties to these materials.
Mechanism of Action
The mechanism by which 4-[(E)-[(4-Ethoxyphenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The imino and hydroxy groups can form hydrogen bonds with target molecules, influencing their biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-Methoxyphenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
- 4-[(E)-[(4-Chlorophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
Uniqueness
The ethoxy group in 4-[(E)-[(4-Ethoxyphenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide imparts unique electronic and steric properties compared to its methoxy and chloro analogs. This can influence its reactivity, binding affinity, and overall bioactivity, making it a compound of particular interest for further study.
Properties
Molecular Formula |
C27H24N2O3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-[(4-ethoxyphenyl)iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H24N2O3/c1-3-32-21-14-12-20(13-15-21)28-17-24-22-10-6-5-9-19(22)16-23(26(24)30)27(31)29-25-11-7-4-8-18(25)2/h4-17,30H,3H2,1-2H3,(H,29,31) |
InChI Key |
LEWDVCMVPNZOIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4C)O |
Origin of Product |
United States |
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